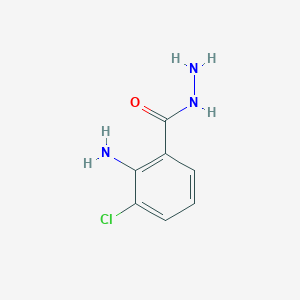
1-(2-oxoethyl)cyclobutane-1-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-oxoethyl)cyclobutane-1-carbonitrile (OECBC) is a cyclic nitrile that has been widely studied as a synthetic intermediate and potential drug candidate. OECBC has a unique structure and is a versatile platform for further chemical modification. OECBC is a four-membered ring system composed of two carbon atoms and two nitrogen atoms, with an oxygen atom attached to the nitrogen atom at the 1-position. OECBC has been studied for its potential applications in drug design and development, as well as in the synthesis of other compounds.
科学的研究の応用
1-(2-oxoethyl)cyclobutane-1-carbonitrile has been studied for its potential applications in drug design and development. It has been used as a model compound to study the structure and reactivity of cyclic nitriles, as well as to investigate the mechanism of action of drugs. 1-(2-oxoethyl)cyclobutane-1-carbonitrile has also been used as a synthetic intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of 1-(2-oxoethyl)cyclobutane-1-carbonitrile is not fully understood. However, it is believed that 1-(2-oxoethyl)cyclobutane-1-carbonitrile can interact with proteins and enzymes, and modulate the activity of these proteins and enzymes. This interaction can lead to changes in the biological activity of the target proteins or enzymes, and thus affect the overall physiological effect of the compound.
Biochemical and Physiological Effects
1-(2-oxoethyl)cyclobutane-1-carbonitrile has been studied for its potential effects on biochemical and physiological processes. In animal studies, 1-(2-oxoethyl)cyclobutane-1-carbonitrile has been shown to reduce inflammation, as well as to inhibit the growth of certain types of cancer cells. 1-(2-oxoethyl)cyclobutane-1-carbonitrile has also been shown to have anti-bacterial and anti-fungal activity. Additionally, 1-(2-oxoethyl)cyclobutane-1-carbonitrile has been studied for its potential to modulate the activity of enzymes such as cytochrome P450, which is involved in the metabolism of drugs.
実験室実験の利点と制限
1-(2-oxoethyl)cyclobutane-1-carbonitrile has several advantages when used in laboratory experiments. It is relatively stable and can be synthesized in a relatively short amount of time. Additionally, it is non-toxic and has a low cost. However, 1-(2-oxoethyl)cyclobutane-1-carbonitrile also has some limitations. It is not very soluble in water, and it can be difficult to purify. Additionally, it is not very stable in the presence of light or oxygen.
将来の方向性
There are several potential future directions for research on 1-(2-oxoethyl)cyclobutane-1-carbonitrile. These include further investigation of its mechanism of action, as well as its potential applications in drug design and development. Additionally, further research could be conducted to explore the potential of 1-(2-oxoethyl)cyclobutane-1-carbonitrile as a synthetic intermediate in the synthesis of other compounds. Additionally, further studies could be conducted to investigate the biochemical and physiological effects of 1-(2-oxoethyl)cyclobutane-1-carbonitrile, as well as its potential to modulate the activity of enzymes. Finally, further research could be conducted to explore the potential of 1-(2-oxoethyl)cyclobutane-1-carbonitrile as a therapeutic agent.
合成法
1-(2-oxoethyl)cyclobutane-1-carbonitrile can be synthesized using several methods, including the reaction of 2-oxobut-2-enoic acid and cyanide, or the reaction of 2-oxobut-2-enoic acid and a nitrile. In both cases, the reaction is typically conducted in the presence of a catalyst such as a Lewis acid or a base. The reaction can be carried out in aqueous or organic solvents. The reaction is usually conducted at temperatures between 0 and 80 °C.
特性
IUPAC Name |
1-(2-oxoethyl)cyclobutane-1-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c8-6-7(4-5-9)2-1-3-7/h5H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQOLTEFVNAPCKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CC=O)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Oxoethyl)cyclobutane-1-carbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[1-(trifluoromethyl)cyclobutyl]pyridine](/img/structure/B6603546.png)

![rac-2-[(1R,2R)-2-aminocyclopentyl]acetic acid hydrochloride](/img/structure/B6603566.png)





![ethyl 5-methyl-4-(3-methyloxiran-2-yl)thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B6603597.png)
![[N'-(adamantan-1-yl)carbamimidoyl]urea](/img/structure/B6603610.png)
